REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][N:3]=1.Br[CH2:12][CH2:13][O:14][CH2:15][CH2:16]Br.CC([O-])(C)C.[K+]>O1CCOCC1>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:9]#[N:10])[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=N1)CC#N
|
Name
|
|
Quantity
|
7.66 g
|
Type
|
reactant
|
Smiles
|
BrCCOCCBr
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
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CUSTOM
|
Details
|
quenched
|
Type
|
CUSTOM
|
Details
|
The 1,4-dioxane was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue aqueous layer was extracted with EtOAc (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=N1)C1(CCOCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 90.5% | |
YIELD: CALCULATEDPERCENTYIELD | 9.020516e+19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |